Home > Products > Screening Compounds P73363 > 1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide
1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide - 1258701-14-2

1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide

Catalog Number: EVT-1711989
CAS Number: 1258701-14-2
Molecular Formula: C10H12N2O6S2
Molecular Weight: 320.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. This compound features a benzene ring substituted with sulfonamide groups and an oxolan derivative, which contributes to its chemical properties and biological activities.

Source

The compound is primarily synthesized through advanced organic chemistry techniques, often involving multi-step reactions that incorporate specific reagents and conditions to achieve the desired structure. While specific patents or publications detailing its synthesis may not be widely available, related compounds and methodologies can provide insights into its production.

Classification

This compound falls under the category of sulfonamides, which are known for their antibacterial properties. It is further classified as a benzene derivative due to the presence of the benzene ring in its structure. The oxolan moiety indicates its potential utility in medicinal chemistry, particularly in drug development.

Synthesis Analysis

Methods

The synthesis of 1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide typically involves several key steps:

  1. Formation of the Benzene Core: The initial step may involve the functionalization of a benzene ring through electrophilic aromatic substitution, introducing sulfonamide groups.
  2. Synthesis of Oxolan Derivative: The oxolan moiety can be synthesized via cyclization reactions involving appropriate precursors such as diols or amino alcohols.
  3. Coupling Reaction: A coupling reaction between the sulfonamide derivative and the oxolan can be performed to form the final compound.

Technical Details

The specific reagents used may include sulfuric acid for sulfonation, various coupling agents (like coupling reagents or catalysts), and solvents to facilitate the reaction. Reaction conditions such as temperature and time must be meticulously controlled to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide can be represented with the following key features:

  • Benzene Ring: Central aromatic system providing stability and reactivity.
  • Sulfonamide Groups: Two sulfonamide substituents at positions 1 and 4 on the benzene ring.
  • Oxolan Moiety: A five-membered cyclic ether linked to the nitrogen atom of the sulfonamide group.

Data

The molecular formula can be represented as C₁₃H₁₅N₃O₅S₂, indicating a relatively complex structure with multiple functional groups contributing to its chemical behavior.

Chemical Reactions Analysis

Reactions

1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide can participate in various chemical reactions:

  • Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles.
  • Acid-base Reactions: The sulfonamide group can undergo protonation/deprotonation depending on pH conditions.

Technical Details

Reactions involving this compound may require specific conditions such as controlled pH, temperature, and solvent choice to ensure successful transformations. For example, nucleophilic substitutions might necessitate polar aprotic solvents for enhanced reactivity.

Mechanism of Action

Process

The mechanism of action for 1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide is likely linked to its interaction with biological targets:

  1. Inhibition of Enzymatic Activity: Similar compounds often inhibit enzymes involved in bacterial cell wall synthesis or other metabolic pathways.
  2. Binding Affinity: The structural features may enhance binding affinity to target proteins or enzymes due to hydrogen bonding or hydrophobic interactions.

Data

Quantitative data on binding affinities or inhibition constants would require experimental validation through biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide is expected to exhibit:

  • Melting Point: Specific melting point data would need empirical determination.
  • Solubility: Likely soluble in polar solvents due to the presence of sulfonamide groups.

Chemical Properties

The compound's reactivity profile includes:

  • Stability under neutral pH conditions.
  • Reactivity towards strong acids or bases due to functional groups.

Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry would provide insights into purity and structural confirmation.

Applications

Scientific Uses

1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide holds potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new antibacterial agents targeting resistant strains.
  • Biochemical Research: Investigating enzyme inhibition mechanisms or cellular pathways influenced by sulfonamides.

Its unique structure may also allow for further derivatization, expanding its applicability in various fields of research.

Introduction to OXPHOS Inhibition as a Therapeutic Strategy

Role of Oxidative Phosphorylation in Cancer Metabolism

Oxidative phosphorylation (OXPHOS) is a fundamental metabolic process occurring in the mitochondrial inner membrane, where energy derived from nutrient oxidation is converted into adenosine triphosphate (ATP). While many cancers exhibit glycolytic dominance (the Warburg effect), emerging research identifies subsets with marked OXPHOS dependence. Pancreatic ductal adenocarcinoma, acute myeloid leukemia (AML), and certain subtypes of breast cancer and lymphoma demonstrate heightened reliance on mitochondrial respiration for ATP production, biomass synthesis, and redox homeostasis [4] [7]. This metabolic vulnerability arises from genetic alterations (e.g., RB1 or SMARCA4 mutations), the metabolic phenotype of cancer stem cells, or adaptive resistance mechanisms following exposure to kinase inhibitors [3]. Consequently, selective inhibition of OXPHOS complexes—particularly Complex I (NADH:ubiquinone oxidoreductase)—disrupts energy metabolism, triggers reactive oxygen species (ROS) accumulation, and induces tumor cell death, while sparing normal cells with metabolic flexibility. Targeting OXPHOS thus represents a precision oncology strategy for malignancies exhibiting mitochondrial addiction [4] [10].

Historical Development of Complex I Inhibitors in Oncology

The therapeutic targeting of mitochondrial Complex I has evolved through distinct generations:

  • First-generation (Biguanides): Metformin (IC₅₀ ~0.8 mM) and phenformin (IC₅₀ ~3.8 μM) demonstrated modest anti-neoplastic effects but suffered from low potency, poor bioavailability (metformin), or significant toxicity (phenformin-associated lactic acidosis) [3] [7]. Their cationic structure limits mitochondrial accumulation.
  • Second-generation (Synthetic inhibitors): Potent, selective inhibitors like BAY 87-2243 (IC₅₀ = 10 nM) and IACS-010759 (IC₅₀ = 1.4 nM) entered clinical trials. IACS-010759 showed promise in preclinical AML and solid tumor models but faced challenges in early-phase trials due to narrow therapeutic windows [4] [10].
  • Third-generation (Benzene-disulfonamide derivatives): Phenotypic screening identified benzene-1,4-disulfonamide scaffolds as novel Complex I inhibitors. Lead optimization yielded DX3-235 (compound 65; IC₅₀ ~nM), featuring significantly improved potency, selectivity, and pharmacokinetic profiles compared to predecessors [2] [3]. This chemotype represents a structurally distinct class characterized by:
  • A central benzene-1,4-disulfonamide core enabling critical target interactions.
  • Chiral substituents (e.g., tetrahydrofuran-2-one) conferring stereospecific activity.
  • Tunable moieties (e.g., esters, heterocycles) optimizing solubility and membrane permeability.

Table 1: Evolution of Key Complex I Inhibitors in Oncology

GenerationRepresentative CompoundComplex I IC₅₀Key AdvantagesLimitations
FirstMetformin~0.8 mMEstablished safety profileVery low potency; high doses required
FirstPhenformin~3.8 μMImproved potency vs metforminLactic acidosis risk; withdrawn
SecondIACS-010759~1.4 nMNanomolar potency; strong preclinical efficacyNarrow therapeutic window in early trials
SecondBAY 87-2243~10 nMInduces mitophagy/necroptosisTrial halted due to adverse events
ThirdDX3-235 (65)~0.1-0.3 μMNovel scaffold; optimized PK/PD; in vivo efficacyUnder investigation

Table 2: Structural Characteristics of 1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide

PropertyValue/Description
Systematic Name1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide
SynonymsN1-[(3S)-tetrahydro-2-oxo-3-furanyl]-1,4-benzenedisulfonamide
CAS Number1258701-14-2
Molecular FormulaC₁₀H₁₂N₂O₆S₂
Molecular Weight320.34 g/mol
Key Structural Features• Benzene-1,4-disulfonamide core
• (3S)-Tetrahydrofuran-2-one (oxolan-2-one) ring linked via sulfonamide
• Chiral center at C3 of tetrahydrofuranone (S-configuration)

Phenotypic Screening Strategies for Identifying Galactose-Mediated Cytotoxicity

The discovery of 1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide and related derivatives originated from innovative phenotypic screening leveraging cancer cell metabolic plasticity. The "Glu/Gal Assay" exploits the differential reliance of cells on glycolysis versus OXPHOS:

  • Principle: In high-glucose (Glu) medium, cancer cells generate ATP predominantly via glycolysis, masking OXPHOS dependence. Replacing glucose with galactose (Gal) forces reliance on mitochondrial ATP production, as galactose metabolism yields negligible glycolytic ATP but requires functional OXPHOS for energy generation [3] [8]. Compounds selectively cytotoxic in Gal (but not Glu) medium are putative OXPHOS inhibitors.
  • Discovery of Benzene-disulfonamides: Screening an in-house library against human pancreatic cancer cells (UM16, MIA PaCa-2) in Glu vs Gal media identified racemic compound 1 (benzene-1,4-disulfonamide derivative) as a hit (IC₅₀ = 0.58 μM in Gal) [2] [3]. Enantiomeric resolution revealed the R-enantiomer (2, DX2-201) as the highly active species (IC₅₀ = 0.31 μM), exhibiting >30-fold greater potency than its S-counterpart (3, IC₅₀ = 9.47 μM), confirming stereospecific target engagement.
  • Validation of OXPHOS Inhibition:
  • ATP Depletion Assay: Lead compound 2 depleted ATP in MIA PaCa-2 cells cultured in Gal medium (IC₅₀ = 118.5 ± 2.2 nM), confirming impaired mitochondrial energy production [3].
  • Complex I Functional Assay: Compound 2 directly inhibited NADH oxidation by Complex I (IC₅₀ = 312 ± 67 nM), verifying Complex I as the primary target [3].
  • Lead Optimization via SAR: Multi-parameter optimization focused on enhancing potency, metabolic stability, and physicochemical properties (cLogP, tPSA, solubility). Critical structure-activity relationship (SAR) findings included:
  • Sulfonamide Criticality: Replacing sulfonamide with sulfone abolished activity (IC₅₀ >10 μM).
  • Chiral Center Configuration: (R)-configuration at the chiral center adjacent to the sulfonamide was essential.
  • Heterocycle Modifications: Substituents on the tetrahydrofuranone ring significantly modulated potency. Introduction of a cis-hydroxy group (9) or bridge (11) retained activity but reduced potency compared to the lead.

Table 3: Key Structure-Activity Relationship (SAR) Findings During Lead Optimization

CompoundModificationMIA PaCa-2 IC₅₀ (μM) (Gal Medium)Key Observation
2 (R)Reference (R-enantiomer)0.31High potency; stereospecificity confirmed
3 (S)S-enantiomer9.47>30-fold loss of potency vs R-enantiomer
9cis-hydroxy addition1.3Moderate potency retained
11Bridged structure1.0Moderate potency retained
12Sulfonamide → Sulfone>21.5Complete loss of activity
14Core ring size/position change>30Complete loss of activity

This screening-to-optimization pipeline culminated in DX3-235 (65), a nanomolar inhibitor demonstrating significant in vivo efficacy against pancreatic tumors, validating the benzene-1,4-disulfonamide scaffold as a promising chemotype for next-generation OXPHOS-targeted cancer therapy [2] [3].

Properties

CAS Number

1258701-14-2

Product Name

1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide

IUPAC Name

4-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide

Molecular Formula

C10H12N2O6S2

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C10H12N2O6S2/c11-19(14,15)7-1-3-8(4-2-7)20(16,17)12-9-5-6-18-10(9)13/h1-4,9,12H,5-6H2,(H2,11,14,15)/t9-/m0/s1

InChI Key

JORRRCOEYVDOPY-VIFPVBQESA-N

SMILES

C1COC(=O)C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

C1COC(=O)C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N

Isomeric SMILES

C1COC(=O)[C@H]1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.